molecular formula C12H15NO3S B12885898 (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid

(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid

Cat. No.: B12885898
M. Wt: 253.32 g/mol
InChI Key: GUNHIIHGOPJGMO-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of a quinoline ring system with a methanesulfonic acid group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline with methanesulfonic acid. One common method includes the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: The methanesulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as zinc/acetic acid, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmaceutical applications.

Scientific Research Applications

(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have shown that it can form stable complexes with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

What sets (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid apart from these similar compounds is its unique methanesulfonic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonic acid

InChI

InChI=1S/C12H15NO3S/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12/h3-7,13H,8H2,1-2H3,(H,14,15,16)

InChI Key

GUNHIIHGOPJGMO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)O)C

Origin of Product

United States

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